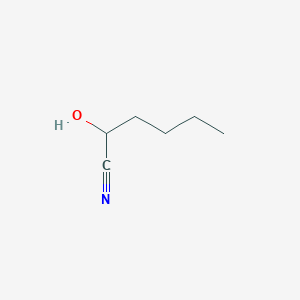

2-Hydroxyhexanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

2-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3 |

InChI Key |

VKIGAWAEXPTIOL-UHFFFAOYSA-N |

SMILES |

CCCCC(C#N)O |

Canonical SMILES |

CCCCC(C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanenitrile

This guide provides a comprehensive technical overview of 2-hydroxyhexanenitrile, a bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations associated with this versatile cyanohydrin. Our focus is on providing not just data, but the underlying chemical principles and practical insights necessary for its effective application in a laboratory setting.

Introduction: A Versatile Chiral Building Block

This compound, also known as valeraldehyde cyanohydrin, is an organic compound belonging to the class of cyanohydrins.[1][2] These molecules are characterized by the presence of a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to the same carbon atom.[2] This dual functionality makes this compound a valuable and versatile intermediate in organic synthesis, as both groups can be selectively transformed into a wide array of other functional groups.[3][4]

The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)-2-hydroxyhexanenitrile and (S)-2-hydroxyhexanenitrile.[5][6] This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. The ability to synthesize enantiomerically pure forms of this compound opens pathways to complex chiral molecules, including α-hydroxy acids, β-amino alcohols, and other precursors for active pharmaceutical ingredients (APIs).[1][3]

Core Chemical and Physical Properties

The physical properties of this compound are foundational to its handling, purification, and use in reactions. The data presented below has been compiled from various chemical databases and represents both experimental and computed values.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 64350-07-8 | [7][8] |

| Molecular Formula | C₆H₁₁NO | [7][8] |

| Molecular Weight | 113.16 g/mol | [5][7][8] |

| Density | 0.952 g/cm³ | [8] |

| Boiling Point | 223.3 °C at 760 mmHg | [8] |

| Flash Point | 88.9 °C | [8] |

| LogP (Octanol/Water) | 1.06 - 1.2 | [5][7][8] |

| Hydrogen Bond Donor Count | 1 | [5][7] |

| Hydrogen Bond Acceptor Count | 2 | [5][7] |

| Rotatable Bond Count | 3 | [5][7] |

| Topological Polar Surface Area | 44 Ų | [5][7] |

Synthesis: The Cyanohydrin Reaction

The primary route for synthesizing this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of valeraldehyde (pentanal).[1][8][9] This classic transformation is known as the cyanohydrin reaction.

Reaction Mechanism

The formation of a cyanohydrin is a reversible, base-catalyzed process.[9][10] The mechanism involves two key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide anion (:C≡N⁻) on the electrophilic carbonyl carbon of valeraldehyde. This step is typically the rate-determining step. The pi electrons of the carbonyl double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][10]

-

Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically undissociated hydrocyanic acid (HCN) present in the reaction mixture. This step yields the final this compound product and regenerates the cyanide anion, which can then participate in another reaction cycle.[3][10]

It is crucial to maintain slightly basic conditions. Since HCN is a weak acid (pKa ≈ 9.2), a catalytic amount of base is required to generate a sufficient concentration of the more nucleophilic cyanide anion (⁻CN) from HCN or a cyanide salt like sodium cyanide (NaCN).[3] In strongly basic solutions, the reaction can reverse, as the hydroxyl group of the cyanohydrin can be deprotonated, leading to the elimination of the cyanide ion.[10]

Caption: Mechanism of this compound synthesis.

Experimental Protocol: General Procedure

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide reagents. It must be performed exclusively by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. An emergency cyanide poisoning antidote kit must be readily available.[11]

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature (0-5 °C).

-

Reagents: In the flask, dissolve valeraldehyde in a suitable solvent such as ethanol or diethyl ether. Separately, prepare an aqueous solution of sodium cyanide (NaCN).

-

Addition: While vigorously stirring the valeraldehyde solution at 0-5 °C, add the NaCN solution dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

-

Acidification (In Situ HCN Generation): After the NaCN addition is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a carefully controlled amount of a strong acid like HCl dropwise. This step protonates the alkoxide intermediate. Note: This generates highly toxic HCN gas in situ.

-

Reaction Monitoring: Stir the mixture at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. While specific experimental spectra for this exact compound are not widely published, a reliable profile can be predicted based on the known effects of its functional groups.

| Spectroscopy | Feature | Expected Signal | Rationale |

| FT-IR | Hydroxyl (-OH) stretch | ~3400 cm⁻¹ (broad) | Characteristic of hydrogen-bonded alcohol O-H stretching.[11] |

| Nitrile (-C≡N) stretch | ~2250 cm⁻¹ (sharp, medium) | The C≡N triple bond vibration falls in this distinct region.[11] | |

| C-H stretch (alkane) | ~2870-2960 cm⁻¹ | Stretching vibrations of the butyl chain. | |

| ¹H NMR | -OH proton | Variable (broad singlet) | Chemical shift is concentration and solvent dependent; broad due to exchange. |

| -CH(OH)CN proton | ~4.2-4.5 ppm (triplet) | Deshielded by adjacent electronegative -OH and -CN groups. | |

| -CH₂- protons | ~1.4-1.8 ppm (multiplets) | Protons of the butyl chain. | |

| -CH₃ proton | ~0.9 ppm (triplet) | Terminal methyl group of the butyl chain. | |

| ¹³C NMR | -C≡N carbon | ~118-122 ppm | Characteristic shift for a nitrile carbon. |

| -C(OH)CN carbon | ~60-65 ppm | Carbon attached to both the hydroxyl and nitrile groups. | |

| Alkyl carbons | ~13-35 ppm | Carbons of the butyl chain. | |

| Mass Spec. | Molecular Ion ([M]⁺) | m/z = 113 | Corresponds to the molecular weight of C₆H₁₁NO.[7] |

| Key Fragment | m/z = 86 ([M-HCN]⁺) | Loss of hydrogen cyanide is a common fragmentation pathway for cyanohydrins. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl and nitrile functionalities.[4] This allows for a diverse range of chemical transformations, making it a valuable node in complex synthetic pathways.

Key Transformations

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under hot aqueous acidic or basic conditions to yield 2-hydroxyhexanoic acid, a valuable α-hydroxy acid.[1][3] This transformation effectively unmasks the nitrile as a carboxylic acid precursor.

-

Reduction of the Nitrile: Using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), the nitrile group can be reduced to a primary amine, affording 1-aminohexane-2-ol, a β-amino alcohol.[1][3] These structures are common motifs in pharmaceuticals.

-

Dehydration of the Alcohol: The hydroxyl group can be eliminated through dehydration, typically under acidic conditions, to form an α,β-unsaturated nitrile.[3]

-

Strecker Synthesis Precursor: While not a direct reaction of the cyanohydrin, its formation is a key part of the Strecker synthesis of amino acids. An aldehyde reacts with ammonia to form an imine, which is then attacked by cyanide to form an α-amino nitrile. Hydrolysis of this intermediate yields an α-amino acid.[12] This highlights the importance of α-hydroxynitrile and α-aminonitrile chemistry in building biological molecules.

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery

In drug development, the nitrile group is recognized as a versatile pharmacophore. It is relatively stable metabolically and can act as a bioisostere for a carbonyl group, engaging in hydrogen bonding as an acceptor.[13] The ability to introduce a chiral center via the cyanohydrin reaction and then elaborate the molecule through the transformations described above makes this compound a valuable starting material for generating libraries of complex compounds for biological screening.[12] Its derivatives can serve as scaffolds for pharmaceuticals in areas ranging from antivirals to enzyme inhibitors.[13]

Safety and Handling Protocols

CAUTION: this compound is a cyanohydrin and must be handled with extreme care. Cyanohydrins are in equilibrium with their corresponding aldehyde/ketone and hydrogen cyanide (HCN), and can decompose to release highly toxic HCN gas, particularly when heated or exposed to bases or acids.[3][10]

-

Engineering Controls: Always handle this compound and conduct all reactions involving it inside a certified chemical fume hood with a high rate of air exchange.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical splash goggles, and face shield. Use heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene) to prevent skin contact.

-

Handling: Avoid inhalation of vapors, ingestion, and contact with skin and eyes.[14] Use a closed system whenever possible. Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

-

Conclusion

This compound is more than a simple chemical; it is a potent and versatile synthetic intermediate. Its bifunctional, chiral nature provides a gateway to a vast chemical space of α-hydroxy acids, β-amino alcohols, and other complex molecular architectures relevant to the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis via the cyanohydrin reaction, its reactivity profile, and, most importantly, its stringent safety requirements is essential for any researcher aiming to leverage its synthetic potential. When handled with the appropriate expertise and caution, this compound serves as a powerful tool in the modern synthetic chemist's arsenal.

References

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-Hydroxyhexanenitrile () for sale [vulcanchem.com]

- 5. (2r)-2-Hydroxyhexanenitrile | C6H11NO | CID 11073378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (2s)-2-hydroxyhexanenitrile (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C6H11NO | CID 12452021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:64350-07-8 | Chemsrc [chemsrc.com]

- 9. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 10. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [R,(+)]-2-Hydroxyhexanenitrile Safety Data Sheets(SDS) lookchem [lookchem.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

2-Hydroxyhexanenitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-Hydroxyhexanenitrile

Introduction

This compound, also known as hexanal cyanohydrin, is an aliphatic α-hydroxynitrile. This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon, serves as a versatile intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable building block for the synthesis of α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are key synthons in the development of pharmaceuticals and other specialty chemicals.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document consolidates predicted data, outlines detailed methodologies for its synthesis and property determination, and offers an expert analysis of its expected spectroscopic characteristics. Given the scarcity of published experimental data for this specific molecule, this guide emphasizes the foundational protocols and predictive analyses required for its practical application in a research setting.

Molecular Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount before undertaking any experimental work.

-

IUPAC Name: this compound

-

Synonyms: Hexanal cyanohydrin, α-Hydroxycapronitrile

-

CAS Number: 64350-07-8[2]

-

Molecular Formula: C₆H₁₁NO[3]

-

Molecular Weight: 113.16 g/mol [3]

-

Canonical SMILES: CCCCC(C#N)O[3]

-

InChI Key: VKIGAWAEXPTIOL-UHFFFAOYSA-N[3]

The structure of this compound features a chiral center at the C2 position, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The majority of publicly available physical property data for this compound is predicted. These values provide useful estimates for experimental design, such as selecting appropriate purification techniques and reaction conditions.

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source & Notes |

| Physical State | Liquid | Predicted |

| Boiling Point | 223.3 °C at 760 mmHg | [2] (Predicted) |

| Density | 0.952 g/cm³ | [2] (Predicted) |

| Flash Point | 88.9 °C | [2] (Predicted) |

| Refractive Index | 1.439 | [2] (Predicted) |

| Melting Point | Not Available | [2] |

| logP (Octanol/Water) | 1.2 | [3] (Computed, XLogP3) |

| Water Solubility | Moderately soluble | Inferred from structure; expected to be higher than hexanal due to H-bonding capability. |

| Topological Polar Surface Area | 44 Ų | [3] (Computed) |

| Hydrogen Bond Donor Count | 1 | [3] (Computed) |

| Hydrogen Bond Acceptor Count | 2 (O and N atoms) | [3] (Computed) |

| Rotatable Bond Count | 3 | [3] (Computed) |

Synthesis and Property Determination Protocols

The most direct route to this compound is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of hexanal.[1]

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing an aliphatic cyanohydrin.

Causality: The reaction is performed under mildly acidic conditions after the initial nucleophilic addition to prevent the retro-cyanohydrin reaction, which is favored under basic conditions.[4] An ice bath is used to control the exothermic reaction.

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagents: Charge the flask with hexanal (e.g., 0.1 mol) and diethyl ether (100 mL). Cool the solution to 0-5 °C using an ice-water bath.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN) (e.g., 0.11 mol) in deionized water (50 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the NaCN solution dropwise to the stirred, cooled hexanal solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Acidification: After the addition is complete, continue stirring for another hour at 0-5 °C. Slowly add 2M hydrochloric acid (HCl) dropwise until the aqueous layer is weakly acidic (pH ≈ 5).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Experimental Protocol: Boiling Point Determination

Causality: As the predicted boiling point is high (223.3 °C), vacuum distillation is the preferred method for both purification and boiling point determination to prevent decomposition at atmospheric pressure. The boiling point is recorded along with the corresponding pressure.

-

Apparatus: Assemble a short-path distillation apparatus suitable for vacuum.

-

Procedure: Place the crude this compound in the distillation flask.

-

Distillation: Gradually reduce the pressure using a vacuum pump and slowly heat the flask.

-

Measurement: Record the temperature at which a steady stream of distillate is collected and the corresponding pressure measured by a manometer. This temperature-pressure pair constitutes the experimental boiling point.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a detailed prediction of its key spectroscopic features. This analysis is invaluable for confirming the identity and purity of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

-

δ ~ 4.4-4.2 ppm (triplet, 1H): This signal corresponds to the proton on C2 (-CH(OH)CN). It is deshielded by the adjacent hydroxyl and nitrile groups. It is expected to be a triplet due to coupling with the two protons on C3.

-

δ ~ 3.5-2.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It may exchange with D₂O.

-

δ ~ 1.9-1.7 ppm (multiplet, 2H): Protons on C3 (-CH₂-). These are adjacent to the chiral center and the C4 methylene group.

-

δ ~ 1.5-1.3 ppm (multiplet, 4H): Protons on C4 and C5 (-CH₂-CH₂-). These signals are expected to be complex and overlapping.

-

δ ~ 0.9 ppm (triplet, 3H): The terminal methyl group protons on C6 (-CH₃). This signal will be a triplet due to coupling with the two protons on C5.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

δ ~ 120-118 ppm: The nitrile carbon (-C≡N).

-

δ ~ 65-60 ppm: The C2 carbon bearing the hydroxyl and nitrile groups (-CH(OH)CN).

-

δ ~ 35-30 ppm: The C3 carbon (-CH₂-).

-

δ ~ 30-20 ppm: The C4 and C5 carbons (-CH₂-CH₂-).

-

δ ~ 14 ppm: The terminal methyl carbon (C6, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

3500-3200 cm⁻¹ (broad): A prominent, broad absorption band characteristic of the O-H stretching vibration from the hydroxyl group, indicating hydrogen bonding.

-

3000-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the aliphatic butyl chain.

-

2260-2240 cm⁻¹ (weak to medium, sharp): A characteristic sharp absorption for the C≡N (nitrile) stretching vibration. The intensity of this peak is often weak for aliphatic nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight is expected, though it may be weak or absent in electron ionization (EI) due to facile fragmentation. The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

-

Key Fragments:

-

m/z = 84 (M-29): Loss of an ethyl radical (•CH₂CH₃) via cleavage alpha to the functionalized carbon.

-

m/z = 70 (M-43): Loss of a propyl radical (•CH₂CH₂CH₃).

-

m/z = 57 (M-56): Loss of a butyl radical (•CH₂CH₂CH₂CH₃), a common alpha-cleavage fragmentation.

-

m/z = 27: A peak corresponding to the cyanide radical (•CN), though the HCN molecule (m/z=27) is more likely to be lost.

-

Conclusion

This compound is a valuable chiral building block whose utility in synthetic chemistry is well-established. While detailed experimental data on its physical properties are not extensively documented in public literature, its characteristics can be reliably predicted based on its molecular structure and the properties of analogous compounds. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development programs. The provided protocols and predicted spectral data serve as a solid foundation for any scientist working with this compound, ensuring both safety and experimental success.

References

2-Hydroxyhexanenitrile CAS number 64350-07-8

An In-depth Technical Guide to 2-Hydroxyhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 64350-07-8, is a bifunctional organic compound that holds significant potential as a versatile building block in synthetic chemistry.[1][2] Its structure incorporates both a hydroxyl (-OH) and a nitrile (-CN) group on a six-carbon backbone, allowing for a wide range of selective chemical transformations.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety considerations, offering valuable insights for professionals in research and development.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, application in reactions, and analytical detection. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 64350-07-8 | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2][4] |

| Molecular Weight | 113.16 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | cyano-n-pentanol, alpha-n-butyl-alpha-hydroxyacetonitrile | [4] |

| Density | 0.952 g/cm³ | [1] |

| Boiling Point | 223.3 °C at 760 mmHg | [1] |

| Flash Point | 88.9 °C | [1] |

| LogP | 1.06 - 1.2 | [1][4] |

| Index of Refraction | 1.439 | [1] |

| SMILES | CCCCC(C#N)O | [4] |

Synthesis and Mechanism

This compound is a type of cyanohydrin. The most common and direct route for its synthesis is the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde, in this case, valeraldehyde (pentanal). This reaction is typically catalyzed by a base, which increases the concentration of the cyanide nucleophile.

General Reaction Mechanism

The synthesis proceeds via the classical cyanohydrin formation mechanism. The cyanide ion (from a source like NaCN or KCN) attacks the electrophilic carbonyl carbon of valeraldehyde. The resulting intermediate is then protonated, typically by water or a weak acid, to yield the final this compound product.

Caption: General mechanism for cyanohydrin formation.

Exemplary Laboratory Synthesis Protocol

This protocol describes a representative method for synthesizing this compound. Causality: The use of a biphasic system with a phase-transfer catalyst can enhance reaction rates and yield by facilitating the transport of the cyanide ion into the organic phase where the aldehyde is located. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Valeraldehyde

-

Sodium Cyanide (NaCN)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Diethyl ether

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Hydrochloric acid (HCl), dilute

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve valeraldehyde in diethyl ether.

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide in water. Slowly add this aqueous solution to the stirred aldehyde solution at 0-5 °C (ice bath). The slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of hazardous hydrogen cyanide gas.

-

Catalysis: Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully acidify with dilute HCl to a pH of ~5-6. This step must be done cautiously in a fume hood to neutralize any excess cyanide.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to form a 2-hydroxyhexanoic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a 1-aminohexane-2-ol, an important amino alcohol scaffold.

-

Hydroxyl Group Transformations: The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to a ketone (2-oxohexanenitrile), esterified with acyl chlorides or anhydrides, or converted into an ether.

This orthogonal reactivity allows for selective manipulation of one functional group while leaving the other intact, providing a strategic advantage in multi-step syntheses.[3]

Caption: Key chemical transformations of this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, assessing purity, and quantifying this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the alkyl chain, hydroxyl, and nitrile functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the key functional groups: a strong, sharp absorption for the nitrile C≡N stretch (around 2250 cm⁻¹) and a broad absorption for the hydroxyl O-H stretch (around 3400 cm⁻¹).

-

Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reaction progress or for analyzing samples that may not be suitable for the high temperatures of GC.[6]

Exemplary Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of a synthesized this compound sample.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]

-

Capillary column suitable for polar analytes (e.g., a wax-type column like Carbowax or a mid-polarity column like a DB-17).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

Injector Temperature: 230 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute. Hold at 220 °C for 5 minutes. (Note: This program is a starting point and must be optimized).

-

Carrier Gas: Helium or Nitrogen with a constant flow rate.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The retention time of the major peak is used to identify the compound (by comparison with a standard, if available). The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety and Toxicology

While specific toxicological data for this compound (CAS 64350-07-8) is limited in publicly available literature, its chemical nature as a cyanohydrin warrants significant caution.

-

Toxicity Concerns: Cyanohydrins can be unstable, particularly in the presence of base, and may decompose to release highly toxic hydrogen cyanide (HCN) gas. All nitriles should be handled as potentially toxic.

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.

-

Keep away from strong bases and acids, which can accelerate decomposition.

-

Have an emergency plan and appropriate cyanide first-aid provisions available.

-

Safety assessments for related nitrile compounds often involve evaluating genotoxicity, repeated dose toxicity, and skin sensitization.[7][8] Given the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it possesses hazards similar to other small-molecule nitriles and cyanohydrins.

Conclusion

This compound is a valuable and versatile chemical intermediate characterized by its dual hydroxyl and nitrile functionalities. Its straightforward synthesis from valeraldehyde and the orthogonal reactivity of its functional groups make it an attractive precursor for a variety of more complex molecules in the pharmaceutical and specialty chemical sectors. Proper analytical characterization is crucial for its use, and stringent safety protocols must be followed during its handling and manipulation due to the inherent hazards of cyanohydrins.

References

- 1. This compound | CAS#:64350-07-8 | Chemsrc [chemsrc.com]

- 2. 64350-07-8 | this compound - Capot Chemical [capotchem.com]

- 3. 6-Hydroxyhexanenitrile () for sale [vulcanchem.com]

- 4. This compound | C6H11NO | CID 12452021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Hydroxyhexanenitrile

This guide provides a comprehensive technical overview of 2-hydroxyhexanenitrile, a versatile chiral building block with significant potential in synthetic chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of α-Hydroxynitriles

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom. This unique bifunctional arrangement makes them highly valuable synthetic intermediates. The nitrile group can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, while the hydroxyl group offers sites for esterification, etherification, and oxidation.[1]

This compound, in particular, is an important chiral molecule. The carbon atom bearing the hydroxyl and nitrile groups is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)-2-hydroxyhexanenitrile and (S)-2-hydroxyhexanenitrile). In the context of drug development, the ability to selectively synthesize one enantiomer is often crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | Hexanal cyanohydrin, Pentylglycolonitrile | --INVALID-LINK-- |

| CAS Number | 64350-07-8 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 113.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 223.3 °C at 760 mmHg | |

| Density | 0.952 g/cm³ | |

| SMILES | CCCCC(C#N)O | --INVALID-LINK-- |

| InChI | InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3 | --INVALID-LINK-- |

The molecular structure of this compound consists of a six-carbon chain. The second carbon atom is bonded to both a hydroxyl group (-OH) and a nitrile group (-C≡N), making it a chiral center.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Below is a predicted analysis of its key spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~2.0-4.0 | Broad singlet | 1H |

| H-2 | ~4.3 | Triplet | 1H |

| H-3 | ~1.8 | Multiplet | 2H |

| H-4 | ~1.5 | Multiplet | 2H |

| H-5 | ~1.4 | Multiplet | 2H |

| H-6 | ~0.9 | Triplet | 3H |

-

Causality: The proton on C-2 (H-2) is deshielded by the adjacent electron-withdrawing hydroxyl and nitrile groups, hence its downfield chemical shift. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. The terminal methyl group (H-6) appears as a triplet due to coupling with the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (-C≡N) | ~120 |

| C-2 | ~65 |

| C-3 | ~35 |

| C-4 | ~27 |

| C-5 | ~22 |

| C-6 | ~14 |

-

Causality: The nitrile carbon (C-1) appears significantly downfield due to the triple bond and the electronegativity of the nitrogen atom. The carbon bearing the hydroxyl group (C-2) is also shifted downfield. The aliphatic carbons of the pentyl chain appear in the typical upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3600-3200 | Broad |

| C-H (aliphatic) | 3000-2850 | Medium to strong |

| C≡N (nitrile) | 2260-2220 | Sharp, medium intensity |

-

Causality: The broadness of the O-H stretch is a hallmark of hydrogen bonding.[3] The C≡N stretch is a highly characteristic and sharp peak that is often used to confirm the presence of a nitrile group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of this compound, may be observed, though it could be weak.

-

Key Fragmentation Pathways:

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic addition of a cyanide source to hexanal (valeraldehyde).

Reaction Mechanism: Nucleophilic Addition

Caption: Mechanism of Cyanohydrin Formation from an Aldehyde.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Hexanal (Valeraldehyde)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (0.11 mol) in 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Aldehyde: To the cooled cyanide solution, add hexanal (0.1 mol) dropwise over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.

-

Acidification: After the addition is complete, continue stirring for another hour at 0-5 °C. Slowly add glacial acetic acid (0.11 mol) dropwise to the reaction mixture. The pH should be maintained between 4 and 5 for optimal reaction kinetics.[7]

-

Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its versatility as a synthetic precursor.

Caption: Key Chemical Transformations of this compound.

Transformations of the Nitrile Group

-

Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields 2-hydroxyhexanoic acid, a valuable α-hydroxy acid.[1]

-

Reduction to Amines: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording 1-amino-2-hydroxyhexane, a β-amino alcohol.[1]

Transformations of the Hydroxyl Group

-

Oxidation: Oxidation of the secondary alcohol can lead to the formation of 2-oxohexanenitrile.

-

Esterification and Etherification: The hydroxyl group can undergo standard reactions to form esters and ethers, allowing for the introduction of various functional groups and modification of the molecule's properties.

Relevance in Drug Development and Medicinal Chemistry

The nitrile group is a recognized "pharmacophore" in medicinal chemistry, often acting as a bioisostere for a carbonyl group or as a hydrogen bond acceptor.[2] Furthermore, the ability to synthesize enantiomerically pure α-hydroxynitriles is of paramount importance.

Enzymatic Synthesis for Enantioselectivity

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins from aldehydes or ketones and a cyanide source.[8] By selecting the appropriate (R)- or (S)-selective HNL, it is possible to produce this compound with high enantiomeric excess. This enzymatic approach is environmentally friendly and highly efficient, making it attractive for industrial-scale production of chiral intermediates for pharmaceuticals.

Precursor to Chiral Pharmaceuticals

The derivatives of this compound, such as the corresponding β-amino alcohols and α-hydroxy acids, are common structural motifs in a wide range of biologically active molecules. The ability to access these chiral building blocks from a readily available precursor like this compound is a significant advantage in the design and synthesis of new drug candidates.

Safety and Handling

This compound and its synthetic precursors, particularly cyanide salts, must be handled with extreme caution.

-

Toxicity: Cyanide salts and hydrogen cyanide are highly toxic. Ingestion, inhalation, or skin contact can be fatal.

-

Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

-

Storage: Store in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value chiral compounds. Its rich chemistry, coupled with the potential for enantioselective synthesis, makes it a valuable tool for researchers and professionals in drug discovery and development. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is key to unlocking its full potential in the synthesis of novel therapeutics and other advanced materials.

References

- 1. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Hydroxyhexanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxyhexanenitrile, a chiral cyanohydrin, is a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a stereogenic center, allows for a diverse range of chemical transformations into other key chiral synthons such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] The enantiomeric purity of these subsequent molecules is critical in drug development, where stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the properties, stereoselective synthesis, spectroscopic characterization, safety protocols, and applications of (R)-2-Hydroxyhexanenitrile, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

(R)-2-Hydroxyhexanenitrile is a chiral molecule with the molecular formula C6H11NO.[2][3] A summary of its key physical and chemical properties is presented in the table below. While some experimental data for the racemic mixture is available, many properties of the pure enantiomer are based on computed values.

| Property | Value | Source |

| IUPAC Name | (2R)-2-hydroxyhexanenitrile | [3] |

| CAS Number | 10021-65-5 | [2][3] |

| Molecular Formula | C6H11NO | [2][3] |

| Molecular Weight | 113.16 g/mol | [2][3] |

| Boiling Point (racemic) | 223.3 °C at 760 mmHg | |

| Density (racemic) | 0.952 g/cm³ | |

| XLogP3-AA | 1.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 44 Ų | [3] |

| Canonical SMILES | CCCCC(C#N)O | [2] |

| InChI | InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3/t6-/m1/s1 | [2] |

Stereoselective Synthesis: The Enzymatic Advantage

The production of enantiomerically pure (R)-2-Hydroxyhexanenitrile is paramount for its use in pharmaceutical synthesis. While traditional chemical methods for cyanohydrin formation exist, they often yield racemic mixtures and rely on hazardous reagents.[4] The preferred method for the asymmetric synthesis of (R)-cyanohydrins is through biocatalysis, specifically using (R)-selective hydroxynitrile lyases (HNLs).[5][6]

Causality of Method Selection: Why Enzymes?

Hydroxynitrile lyases catalyze the addition of hydrogen cyanide (HCN) to aldehydes or ketones.[7] The choice of an enzymatic approach is dictated by several key advantages over traditional chemical synthesis:

-

High Enantioselectivity: HNLs exhibit exquisite control over the stereochemical outcome of the reaction, often yielding products with very high enantiomeric excess (ee).[2][8]

-

Mild Reaction Conditions: These reactions are typically conducted at or near room temperature and physiological pH, which preserves sensitive functional groups and reduces the formation of byproducts.[2]

-

Environmental Sustainability: As biocatalysts, enzymes are biodegradable and the reactions are often run in aqueous or biphasic systems, minimizing the use of harsh organic solvents.[2]

The general mechanism for HNL-catalyzed synthesis involves the activation of the carbonyl substrate within the enzyme's active site, followed by the stereospecific attack of a cyanide ion.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. (2r)-2-Hydroxyhexanenitrile | C6H11NO | CID 11073378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of chiral cyanohydrins by oxynitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Hydroxyhexanenitrile: Nomenclature, Synthesis, and Applications

This guide provides a comprehensive overview of 2-hydroxyhexanenitrile, a significant member of the cyanohydrin family of organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its IUPAC nomenclature, outlines a detailed synthetic protocol, and explores its potential applications, all while grounding the discussion in established chemical principles.

Introduction to Cyanohydrins and the Significance of this compound

Cyanohydrins, also known as α-hydroxynitriles, are a class of organic compounds characterized by the presence of a cyano (-C≡N) group and a hydroxyl (-OH) group attached to the same carbon atom.[1][2][3][4] Their general structure is R₂C(OH)CN, where R can be a hydrogen atom, an alkyl, or an aryl group.[4] These compounds are of considerable interest in organic synthesis due to their versatile reactivity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo other transformations, making cyanohydrins valuable intermediates in the synthesis of α-hydroxy acids, α-amino acids, and other important molecules.[4][5]

This compound, the subject of this guide, is a specific cyanohydrin derived from hexanal. Its structure and reactivity make it a pertinent case study for understanding the broader class of cyanohydrins and a potential building block in various synthetic pathways.

Decoding the IUPAC Nomenclature: this compound

The systematic name "this compound" is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the breakdown of this name is fundamental to grasping the molecule's structure.

Principles of IUPAC Nomenclature for Bifunctional Compounds

When a molecule contains more than one functional group, IUPAC nomenclature follows a set of priority rules to determine the principal functional group, which dictates the suffix of the name.[6][7] Other functional groups are then treated as substituents and are indicated by prefixes.

In the case of this compound, the two functional groups are the nitrile (-C≡N) and the hydroxyl (-OH) group. According to IUPAC priority rules, the nitrile group has higher precedence than the hydroxyl group.[6][7]

Step-by-Step Naming of this compound

-

Identify the Principal Functional Group: The nitrile group (-C≡N) is the principal functional group.

-

Determine the Parent Chain: The longest continuous carbon chain that includes the carbon of the nitrile group is identified. In this case, it is a six-carbon chain, hence the root name "hexane".

-

Name the Parent Compound: Since the principal functional group is a nitrile, the suffix "-nitrile" is added to the parent alkane name. The 'e' from hexane is retained, and the name becomes "hexanenitrile".[8][9] The carbon of the cyano group is designated as carbon-1 (C1).

-

Identify and Name Substituents: The hydroxyl group (-OH) is treated as a substituent. When an alcohol is a substituent, it is named with the prefix "hydroxy-".[10]

-

Number the Parent Chain: The chain is numbered starting from the carbon of the nitrile group as C1. This gives the hydroxyl group its locant (position number).

-

Assemble the Full IUPAC Name: The hydroxyl group is located on the second carbon of the hexanenitrile chain. Therefore, the complete and unambiguous IUPAC name is This compound .[11]

The structure can be represented as:

PubChem, a comprehensive chemical database, confirms "this compound" as the IUPAC name for this compound.[11] Stereochemical variants, such as (2R)-2-hydroxyhexanenitrile and (2S)-2-hydroxyhexanenitrile, exist and are named accordingly by including the stereochemical descriptor.[12]

Synthetic Protocol: The Cyanohydrin Reaction

This compound is typically synthesized via the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[4][13][14] In this case, the starting material is hexanal.

Reaction Mechanism and Rationale

The reaction proceeds through a nucleophilic addition mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of hexanal. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin.[5][15] The reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a cyanide salt.[5]

Experimental Workflow

The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Hexanal | 100.16 | 0.814 | 10.0 g | 0.100 |

| Sodium Cyanide (NaCN) | 49.01 | - | 5.4 g | 0.110 |

| Acetic Acid (glacial) | 60.05 | 1.05 | 6.6 g | 0.110 |

| Diethyl Ether | 74.12 | 0.713 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | 5 g | - |

Protocol:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.100 mol) of hexanal in 50 mL of diethyl ether.

-

Preparation of Cyanide Solution: In a separate beaker, carefully dissolve 5.4 g (0.110 mol) of sodium cyanide in 20 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Addition of Cyanide: Cool the hexanal solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution to the stirred hexanal solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Acidification: After the addition is complete, slowly add 6.6 g (0.110 mol) of glacial acetic acid from the dropping funnel. The acetic acid protonates the intermediate alkoxide and neutralizes any excess cyanide.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Applications in Research and Development

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

-

Precursor to α-Hydroxy Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields 2-hydroxyhexanoic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

-

Synthesis of Amino Alcohols: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords 2-amino-1-hexanol, an important structural motif in various biologically active compounds.

-

Chiral Building Block: The C2 carbon of this compound is a stereocenter. Enantioselective synthesis or resolution of the racemic mixture can provide access to chiral building blocks for asymmetric synthesis.[4]

Conclusion

This compound, a classic example of a cyanohydrin, is a molecule whose IUPAC name is logically derived from fundamental nomenclature rules. Its synthesis via the cyanohydrin reaction is a cornerstone of organic chemistry, providing a gateway to a variety of other functional groups. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the nomenclature, synthesis, and reactivity of such compounds is paramount for the design and execution of novel synthetic strategies.

References

- 1. goldbook.iupac.org [goldbook.iupac.org]

- 2. goldbook.iupac.org [goldbook.iupac.org]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 4. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.1 Naming Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. This compound | C6H11NO | CID 12452021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (2r)-2-Hydroxyhexanenitrile | C6H11NO | CID 11073378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxyhexanenitrile: A Critical Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive technical guide on the spectroscopic data of 2-hydroxyhexanenitrile. However, a thorough search of publicly available scientific literature and spectral databases has revealed a significant lack of experimental spectroscopic data for this compound. This guide will therefore outline the expected spectroscopic characteristics of this compound based on the analysis of related compounds and general principles of spectroscopy, while clearly highlighting the data gaps. Furthermore, it will detail the necessary experimental protocols to acquire the definitive spectroscopic data required for robust scientific research and drug development.

Introduction: The Significance of this compound and the Need for Spectroscopic Characterization

This compound, a member of the cyanohydrin family, is a bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a versatile intermediate in organic synthesis, potentially serving as a precursor for α-hydroxy acids, β-amino alcohols, and other valuable chemical entities. Its relevance in medicinal chemistry and drug development stems from the prevalence of these motifs in biologically active molecules.

Accurate and comprehensive spectroscopic data is the cornerstone of modern chemical and pharmaceutical research. It is indispensable for:

-

Structural Elucidation and Verification: Unambiguously confirming the chemical structure of a synthesized or isolated compound.

-

Purity Assessment: Identifying and quantifying impurities that may affect biological activity or downstream reactions.

-

Reaction Monitoring: Tracking the progress of chemical transformations involving the target molecule.

-

Regulatory Compliance: Providing essential characterization data for patent applications and regulatory submissions.

Given the potential utility of this compound, the absence of its complete spectroscopic profile in the public domain represents a critical knowledge gap.

The Current State of Spectroscopic Data for this compound: A Data Gap Analysis

Despite extensive searches of scientific databases such as PubChem, the Spectral Database for Organic Compounds (SDBS), and the NIST Chemistry WebBook, as well as a broad survey of relevant chemical literature, no experimental Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Mass Spectrometry (MS) data for this compound has been found.

While predicted spectra are available in some databases, these are computational estimations and cannot replace experimentally acquired data for the rigorous demands of scientific research and development. The lack of empirical data necessitates a predictive approach based on analogous structures, which, while informative, must be treated with caution.

Predicted Spectroscopic Data and Interpretation

The following sections outline the expected spectroscopic features of this compound. These predictions are based on the known spectroscopic behavior of aliphatic cyanohydrins and related functional groups.

Infrared (IR) Spectroscopy

Expected Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~3400 | O-H (Alcohol) | Stretching | Broad, Medium-Strong |

| ~2960-2850 | C-H (Alkyl) | Stretching | Strong |

| ~2250 | C≡N (Nitrile) | Stretching | Medium, Sharp |

| ~1465 | C-H (Alkyl) | Bending | Medium |

| ~1100 | C-O (Alcohol) | Stretching | Medium-Strong |

Causality Behind Predictions: The broad O-H stretch is characteristic of hydrogen-bonded alcohols. The sharp, medium-intensity C≡N stretch is a hallmark of the nitrile functional group. The various C-H and C-O stretches are typical for aliphatic alcohols.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| H-1 (CH₃) | ~0.9 | Triplet (t) | H-2 |

| H-2, H-3 (CH₂) | ~1.3-1.6 | Multiplet (m) | H-1, H-3, H-4 |

| H-4 (CH₂) | ~1.7-1.9 | Multiplet (m) | H-3, H-5 |

| H-5 (CH-OH) | ~4.5 | Triplet (t) or Multiplet (m) | H-4, OH |

| OH | Variable | Singlet (s) or Broad (br) | H-5 |

Expertise & Experience Insights: The chemical shift of the proton on the carbon bearing the hydroxyl and nitrile groups (H-5) is expected to be the most downfield of the aliphatic protons due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~14 |

| C-2, C-3 (CH₂) | ~22-30 |

| C-4 (CH₂) | ~35-40 |

| C-5 (CH-OH) | ~60-70 |

| C-6 (C≡N) | ~120 |

Authoritative Grounding: The nitrile carbon (C-6) is expected to appear in the characteristic region for this functional group, around 120 ppm. The carbon attached to the hydroxyl group (C-5) will be significantly downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 113. A peak corresponding to the molecular weight of this compound (C₆H₁₁NO) is expected, although it may be weak due to the lability of the molecule.

-

[M-H]⁺: m/z = 112. Loss of a hydrogen atom.

-

[M-H₂O]⁺: m/z = 95. Dehydration is a common fragmentation pathway for alcohols.

-

[M-C₄H₉]⁺: m/z = 56. Alpha-cleavage with loss of the butyl radical.

-

[C₄H₉]⁺: m/z = 57. The butyl cation fragment.

Trustworthiness of Predictions: These fragmentation patterns are based on established principles of mass spectrometry for aliphatic alcohols and nitriles. The relative abundance of these fragments would provide crucial information for structural confirmation.

Experimental Protocols for Data Acquisition: A Self-Validating System

To remedy the current data deficiency, the following experimental protocols are recommended. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

General Sample Preparation

A sample of this compound with a purity of >95% (as determined by a preliminary technique like Gas Chromatography - GC) should be used. For NMR analysis, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane - TMS). For IR and MS, the neat compound can be used.

Infrared (IR) Spectroscopy Protocol

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

-

-

Data Processing: Background correction and baseline correction should be applied.

NMR Spectroscopy Protocol

-

Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

-

2D Correlation Spectroscopy (COSY) (to establish H-H couplings)

-

2D Heteronuclear Single Quantum Coherence (HSQC) (to correlate protons to their directly attached carbons)

-

-

Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Relaxation Delay: 1-5 seconds.

-

-

Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled experiment.

-

Relaxation Delay: 2-10 seconds.

-

-

Data Processing: Fourier transformation, phase correction, baseline correction, and referencing to TMS (0 ppm).

Mass Spectrometry Protocol

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injection Mode: Split.

-

Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation and peak shape.

-

-

MS Parameters:

-

Ionization Energy: 70 eV (standard for library matching).

mol [label=<

CH₃ ─ CH₂ ─ CH₂ ─ CH₂ ─ CH ─ C≡N | OH >]; } Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

-

Conclusion and Path Forward

The development of a comprehensive technical guide on the spectroscopic data of this compound is currently impeded by the lack of publicly available experimental data. While predictions based on chemical principles and related compounds offer a preliminary understanding, they are not a substitute for empirical evidence.

For researchers, scientists, and drug development professionals, it is imperative that the synthesis and thorough spectroscopic characterization of this compound be undertaken and the results published in the scientific literature. This will not only fill a significant data gap but also enable the broader scientific community to explore the full potential of this versatile molecule in various applications. The protocols outlined in this document provide a robust framework for acquiring the necessary high-quality data.

2-Hydroxyhexanenitrile solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxyhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a bifunctional organic compound with relevance in synthetic chemistry and pharmaceutical development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of solubility, detailed and validated experimental protocols for its determination, and an overview of modern predictive modeling techniques. The document is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to understand, determine, and predict the solubility of this compound and structurally related compounds. We will delve into the molecular characteristics of this compound, explore the theoretical underpinnings of its solubility, provide a step-by-step guide to the gold-standard shake-flask method, and discuss the utility of computational approaches in solubility prediction.

Introduction: The Significance of this compound and Its Solubility

This compound (C₆H₁₁NO) is an alpha-hydroxynitrile, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom[1]. This unique structural arrangement makes it a valuable intermediate in organic synthesis, potentially serving as a precursor for a variety of more complex molecules with applications in pharmaceuticals and agrochemicals[2]. The dual functionality allows for a range of chemical transformations; the hydroxyl group can undergo reactions typical of alcohols, while the nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines[3][4].

The solubility of this compound in various solvents is a critical physicochemical parameter that dictates its utility in numerous applications. For instance, in chemical synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In the context of drug development, the aqueous solubility of a compound is a key determinant of its bioavailability and pharmacokinetic profile[5][6]. A thorough understanding of the solubility profile is therefore essential for process optimization, formulation development, and ensuring the reproducibility of experimental results.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and the methodologies to accurately determine it.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [7] |

| Molecular Weight | 113.16 g/mol | [7][8] |

| IUPAC Name | This compound | [7] |

| Computed XLogP3 | 1.2 | [7][8] |

| Hydrogen Bond Donor Count | 1 | [7][8] |

| Hydrogen Bond Acceptor Count | 2 | [7][8] |

| Polar Surface Area | 44 Ų | [7][8] |

The presence of a hydroxyl group makes this compound capable of acting as a hydrogen bond donor, while both the hydroxyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors[6]. The nitrile group itself is highly polar, contributing to a significant dipole moment[9]. The hexanenitrile portion of the molecule, however, introduces a nonpolar alkyl chain, which will influence its solubility in nonpolar solvents[10]. The predicted octanol-water partition coefficient (XLogP3) of 1.2 suggests a moderate degree of lipophilicity[7][8].

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[11][12]. The dissolution process involves the breaking of intermolecular bonds in the pure solute and solvent, and the formation of new bonds between the solute and solvent molecules.

Intermolecular Forces at Play

The solubility of this compound is dictated by a balance of the following intermolecular forces:

-

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with polar protic solvents like water and alcohols. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor[9].

-

Dipole-Dipole Interactions: The polar nitrile group and the hydroxyl group contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar hexyl chain will interact with nonpolar solvents through these weaker forces[10].

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Influence of Solvent Type

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group, this compound is expected to exhibit some solubility in these solvents. However, the C6 alkyl chain will limit its aqueous solubility compared to smaller hydroxynitriles[9].

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors for the hydroxyl group of this compound. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents will be primarily driven by the van der Waals interactions of the alkyl chain. While the polar functional groups will disfavor solubility, some degree of miscibility is expected, particularly with increasing chain length of the nonpolar solvent[10].

Caption: Intermolecular interactions governing the solubility of this compound in different solvent classes.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method[13][14]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution[15].

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be established. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique[14][16].

Detailed Experimental Protocol

This protocol is based on established guidelines such as the OECD Guideline for Testing of Chemicals, Section 105[17].

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. A general rule of thumb is to add at least twice the estimated amount needed for saturation.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the flasks for a predetermined period. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it remains constant)[13][18]. For many organic compounds, 24 to 48 hours is sufficient[15][18].

-

-

Phase Separation:

-